molecular formula C28H30O9 B1249677 Physalin B

Physalin B

Cat. No. B1249677
M. Wt: 510.5 g/mol
InChI Key: HVTFEHJSUSPQBK-DNJDGUCCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physalin B is a natural product found in Physalis lagascae, Physalis angulata, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory Effects

Physalin B, a compound from Physalis alkekengi L., demonstrates promising anti-inflammatory properties. Zhang et al. (2020) found that Physalin B can significantly reduce inflammation in a mouse model of ulcerative colitis. The compound alleviated symptoms and pathological damage while suppressing activation of the NF-κB pathway and other inflammation-related pathways (Zhang et al., 2020). Similarly, Yang et al. (2018) observed that Physalin B inhibits the inflammatory response in LPS-stimulated macrophages, particularly by inhibiting NF-κB signaling (Yang et al., 2018).

Antitumor Activities

Physalin B also exhibits potential antitumor activities. Chunshen (2015) reported that Physalin B inhibits the proliferation of Hep G2 and SGC7901 tumor cell strains and induces apoptosis in these cells (Chunshen, 2015). Fang et al. (2021) found similar effects in human gastric cancer HGC‐27 cells, where Physalin B inhibited cell proliferation and induced apoptosis (Fang et al., 2021).

Immunosuppressive Effects

Physalin B also has immunosuppressive properties. Soares et al. (2006) discovered that Physalins, including Physalin B, can inhibit lymphocyte function and prevent allogeneic transplant rejection, suggesting its potential use as an immunosuppressive agent (Soares et al., 2006).

Antileishmanial Activity

Physalin B demonstrates antileishmanial activity. Guimarães et al. (2009) found that Physalins, including Physalin B, reduced the percentage of Leishmania-infected macrophages in vitro and in vivo, suggesting these molecules as potential therapeutic options for cutaneous leishmaniasis (Guimarães et al., 2009).

Apoptotic Effects

Further extending its potential in cancer treatment, Wang et al. (2018) showed that Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through a p53-dependent apoptotic pathway (Wang et al., 2018).

Mitochondrial Function Alteration in Cancer

Cao et al. (2019) found that Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function (Cao et al., 2019).

properties

Product Name

Physalin B

Molecular Formula

C28H30O9

Molecular Weight

510.5 g/mol

IUPAC Name

(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1

InChI Key

HVTFEHJSUSPQBK-DNJDGUCCSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

synonyms

NSC-287088
physalin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Physalin B
Reactant of Route 2
Physalin B
Reactant of Route 3
Physalin B
Reactant of Route 4
Physalin B
Reactant of Route 5
Physalin B
Reactant of Route 6
Physalin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.